molecular formula C17H23NO B8289656 (-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline

(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B8289656
M. Wt: 257.37 g/mol
InChI Key: NMFJSADPLJZVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound that belongs to the class of isoquinoline alkaloids. This compound is characterized by its unique structure, which includes a hydroxybenzyl group and a methyl group attached to an octahydroisoquinoline skeleton. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline core.

    Hydrogenation: The isoquinoline core is then subjected to hydrogenation to reduce the double bonds, resulting in the octahydroisoquinoline structure.

    Introduction of the Hydroxybenzyl Group: This step involves the alkylation of the octahydroisoquinoline with a hydroxybenzyl halide under basic conditions.

    Methylation: Finally, the methyl group is introduced through a methylation reaction using a suitable methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation equipment, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the isoquinoline core.

    Substitution: The hydroxybenzyl group can undergo nucleophilic substitution reactions.

    Methylation: Additional methyl groups can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

    Methylation: Methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated isoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

    Methylation: Formation of additional methylated isoquinoline derivatives.

Scientific Research Applications

(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation, pain, and neuronal function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxybenzyl and methyl groups, resulting in different biological activities.

    1,2,3,4,5,6,7,8-Octahydroisoquinoline: Lacks the hydroxybenzyl group, leading to different chemical reactivity and biological properties.

    1-(4-Hydroxybenzyl)-2-methylisoquinoline: Lacks the octahydro structure, affecting its stability and reactivity.

Uniqueness

(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its octahydroisoquinoline core provides stability, while the hydroxybenzyl and methyl groups offer sites for further chemical modification and interaction with biological targets.

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-[(2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinolin-1-yl)methyl]phenol

InChI

InChI=1S/C17H23NO/c1-18-11-10-14-4-2-3-5-16(14)17(18)12-13-6-8-15(19)9-7-13/h6-9,17,19H,2-5,10-12H2,1H3

InChI Key

NMFJSADPLJZVNC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1CC3=CC=C(C=C3)O)CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 253.9 g (0.935 mol) of (-)-1-(p-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline and 1.2 l. of diethylene glycol was warmed to 80°-100° and 260 g of potassium hydroxide (85% A.C.S. grade) was added. The reaction mixture was heated to 210° and stirred at this temperature under a constant stream of nitrogen for 36 hours. During this period, time to time the stop cock was removed to allow escape of water vapor. If this is not done, the desired inner temperature of 210° cannot be attained. The dark brown solution was cooled to room temperature and diluted with water (600 ml) and extracted with ether (400 ml). The aqueous solution was made acidic with concentrated aqueous hydrochloric acid and then basified with concentrated aqueous ammonium hydroxide. The aqueous suspension was extracted with ethyl acetate (4×250 ml). The ethyl acetate solution was washed with water and dried. Removal of the solvent gave 172.5 g (72%) of crude (-)-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline. For analysis, a sample of this compound was recrystallized from tetrahydrofuran-heptane, mp 119°-120°, [α]25D-36.01° (c 0.98, MeOH).
Quantity
253.9 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.